Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-
Description
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- (CAS No. 62225-29-0) is a polycyclic aromatic compound with the molecular formula C₂₂H₁₈O₂ and a molecular weight of 314.37712 g/mol . Its structure features:
- A fused indeno-pyran backbone.
- Methyl groups at positions 2 and 3.
- A benzyl group (phenylmethyl) at position 3.
- A carboxaldehyde (-CHO) functional group at position 7.
The compound’s InChIKey (CXVJJSZMLQNQQK-UHFFFAOYSA-N) and SMILES (CC1=C2C3=CC=CC=C3C(=C2OC(=C1CC4=CC=CC=C4)C)C=O) highlight its planar aromatic system and substituent arrangement . Key physicochemical properties include a topological polar surface area (PSA) of 26.3 Ų and a calculated XLogP3 of 5.6, indicating moderate lipophilicity .
Properties
CAS No. |
62225-24-5 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,4-dimethylindeno[2,3-b]pyran-9-carbaldehyde |
InChI |
InChI=1S/C15H12O2/c1-9-7-10(2)17-15-13(8-16)11-5-3-4-6-12(11)14(9)15/h3-8H,1-2H3 |
InChI Key |
ADYSLWKXUKJGCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3C(=C2O1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE typically involves multicomponent reactions (MCRs). These reactions are highly efficient and environmentally friendly, often yielding high-purity products with minimal waste. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. These methods ensure consistent quality and high yields, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Formation of 2,4-dimethylindeno[2,1-b]pyran-9-carboxylic acid.
Reduction: Formation of 2,4-dimethylindeno[2,1-b]pyran-9-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-DIMETHYLINDENO[2,1-B]PYRAN-9-CARBALDEHYDE involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in substituent groups at positions 2, 3, 4, and 8. Below is a comparative analysis based on evidence from diverse sources:
Table 1: Structural and Physicochemical Comparison
Key Findings
Substituent Impact on Reactivity :
- The carboxaldehyde group at C9 (62225-29-0) introduces electrophilic character, making it reactive toward nucleophiles (e.g., in condensation reactions) . In contrast, analogs with aryl groups at C9 (e.g., 62225-20-1) exhibit reduced reactivity but improved stability .
- Methyl vs. Ethyl Groups : Ethyl substitution at C3 (62096-40-6) lowers XLogP3 (4.1 vs. 5.6) due to increased hydrophobicity offset by reduced aromatic conjugation .
Physicochemical Properties: Lipophilicity: The naphthalenyl-substituted analog (62225-20-1) has the highest XLogP3 (7.7), suggesting superior membrane permeability compared to the carboxaldehyde derivative .
Synthetic Considerations: The synthesis of 62225-29-0 likely involves formylation at C9, as seen in methods for related spiro-indeno compounds (). In contrast, naphthalenyl-substituted derivatives (62225-20-1) may require Suzuki-Miyaura coupling .
Biological Activity
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl- is a compound belonging to the indeno-pyran class of heterocycles, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, and provides insights into its mechanisms of action.
Chemical Structure and Synthesis
The compound features a unique indeno-pyran scaffold that contributes to its biological properties. The synthesis of indeno[2,1-b]pyran derivatives typically involves cyclization reactions with various substrates, leading to compounds with diverse functional groups that can enhance their biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of indeno[2,1-b]pyran derivatives. For instance:
- Mechanism of Action : Indeno-pyrans have been shown to inhibit tubulin polymerization, which is critical for cancer cell division. This action can lead to cell cycle arrest in the G2/M phase and induce apoptosis in cancer cells.
- Case Studies : In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 0.06 to 0.25 nM against various cancer cell lines, including MCF7 and A549. Notably, some compounds displayed selective toxicity towards cancer cells while sparing normal cells .
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Indeno Derivative 1 | MCF7 | 24.8 | Tubulin polymerization inhibition |
| Indeno Derivative 2 | A549 | 28 | Apoptosis induction via p53 pathway |
Antimicrobial Activity
Indeno[2,1-b]pyran derivatives have also been evaluated for their antimicrobial properties:
- In Vitro Evaluation : Compounds were tested against a range of bacterial strains, with some exhibiting significant antibacterial activity. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 µg/mL.
- Biofilm Inhibition : Certain derivatives showed promising results in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) | Biofilm Formation (%) Reduction |
|---|---|---|---|
| Indeno Derivative A | Staphylococcus aureus | 0.22 | 75% |
| Indeno Derivative B | Staphylococcus epidermidis | 0.25 | 80% |
Research Findings
Several studies have contributed to understanding the biological activity of indeno[2,1-b]pyran derivatives:
- Anticancer Studies : Research indicated that these compounds could induce apoptosis through mechanisms involving the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like p53 .
- Antimicrobial Studies : The compounds demonstrated not only bactericidal effects but also synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .
- Safety Profile : Toxicity assessments indicated low hemolytic activity and non-cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal reaction conditions for synthesizing Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-?
Methodological Answer: The compound can be synthesized via multicomponent reactions under reflux conditions. A typical protocol involves:
- Reagents : A mixture of substituted aldehydes, ketones, and catalysts (e.g., K₂CO₃).
- Solvent : Dimethylformamide (DMF) or ethanol, depending on solubility.
- Conditions : Reflux at 80–100°C for 5–6 hours, followed by filtration and recrystallization from ethanol .
- Yield Optimization : Adjust molar ratios (e.g., 2:1 for aldehyde/ketone) and catalyst loading (5–10 mol%).
Q. Which purification techniques are effective for isolating the compound?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl alcohol to remove unreacted precursors. Yield and purity depend on cooling rates (e.g., slow cooling improves crystal formation) .
- Column Chromatography : Employ silica gel with a gradient eluent (hexane:ethyl acetate, 7:3) for complex mixtures. Monitor fractions via TLC (Rf ~0.5 in hexane:EtOAc) .
Q. How to characterize the compound using spectroscopic methods?
Methodological Answer:
- NMR : Analyze NMR (CDCl₃) for aldehyde proton (~9.8–10.2 ppm) and methyl groups (2.1–2.4 ppm). Compare with NIST reference data .
- IR : Confirm the aldehyde carbonyl stretch (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to observe the molecular ion peak (e.g., m/z 254.1 [M+H]⁺) .
Advanced Research Questions
Q. How to resolve discrepancies between theoretical and experimental spectral data?
Methodological Answer:
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts. Compare with experimental data using RMSD analysis (<0.3 ppm acceptable) .
- X-ray Crystallography : Resolve ambiguous peaks by determining the crystal structure. Refine using software like SHELXL to validate bond angles and torsional strain .
Q. What strategies mitigate side reactions during synthesis?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) to suppress aldol condensation byproducts.
- Solvent Optimization : Use aprotic solvents (e.g., THF) to reduce hydrolysis of the aldehyde group .
- Temperature Control : Maintain reflux below 100°C to avoid decomposition (monitor via in-situ IR) .
Q. How to analyze stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Store samples at 25°C, 40°C, and 60°C with 75% humidity for 4 weeks. Monitor via HPLC (C18 column, acetonitrile:H₂O gradient) to quantify degradation products (e.g., oxidized aldehydes) .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; analyze photodegradation using LC-MS to identify radical intermediates .
Q. How to computationally model the compound’s reactivity in derivatization?
Methodological Answer:
Q. How to synthesize derivatives for biological activity screening?
Methodological Answer:
- Aldehyde Functionalization : React with hydrazines (e.g., Girard’s reagent T) to form hydrazones. Purify via flash chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .
- Biological Assays : Test antibacterial activity using MIC assays (e.g., E. coli ATCC 25922) with derivatives dissolved in DMSO (1% v/v final concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
